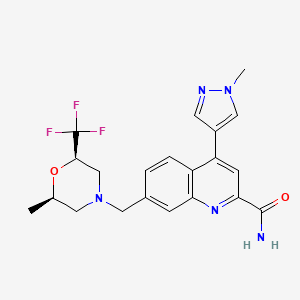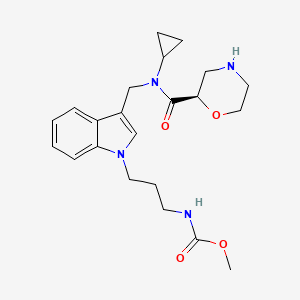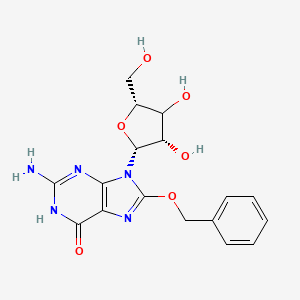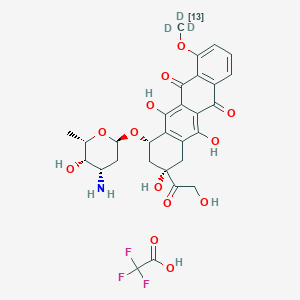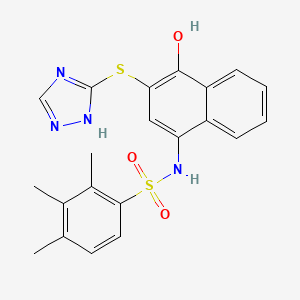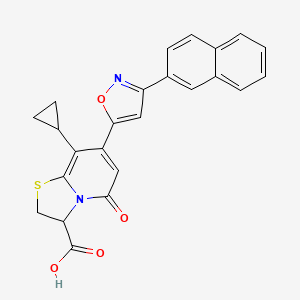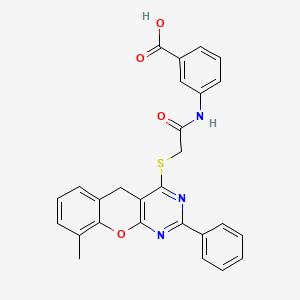
UCK2 Inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UCK2 Inhibitor-1 is a compound designed to inhibit the activity of uridine-cytidine kinase 2, an enzyme involved in the pyrimidine salvage pathway. This enzyme is responsible for phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. UCK2 is overexpressed in various cancers, making it a target for anti-cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UCK2 Inhibitor-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach is the use of molecular docking studies to identify potential inhibitors, followed by in vitro kinase assays to measure the activity of the synthesized compounds . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated synthesis equipment, high-throughput screening methods, and purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
UCK2 Inhibitor-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
科学研究应用
UCK2 Inhibitor-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of UCK2 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress UCK2
Drug Development: The compound serves as a lead molecule for developing new drugs that inhibit UCK2 activity, potentially offering new treatments for cancer and other diseases.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving UCK2 and to understand its role in cellular metabolism.
作用机制
UCK2 Inhibitor-1 exerts its effects by binding to the active site of uridine-cytidine kinase 2, thereby preventing the phosphorylation of uridine and cytidine. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. The compound also affects oncogenic signaling pathways, such as the EGFR-AKT pathway, by stabilizing the epidermal growth factor receptor and preventing its degradation .
相似化合物的比较
Similar Compounds
Flavokawain B: A natural compound that inhibits UCK2 activity and induces cell death in cancer cells.
Alpinetin: Another natural inhibitor of UCK2, known for its potential anti-cancer properties.
Compounds 135546812 and 135546817: Identified through high-throughput screening as weak inhibitors of UCK2.
Uniqueness of UCK2 Inhibitor-1
This compound is unique due to its high specificity and potency in inhibiting UCK2. Unlike other inhibitors, it has been shown to effectively suppress nucleoside salvage in cells, both in the presence and absence of dihydroorotate dehydrogenase inhibitors . This makes it a promising candidate for further drug development and therapeutic applications.
属性
分子式 |
C27H21N3O4S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
3-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H21N3O4S/c1-16-7-5-10-18-14-21-25(34-23(16)18)29-24(17-8-3-2-4-9-17)30-26(21)35-15-22(31)28-20-12-6-11-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
InChI 键 |
XFGJSMZOKNVCKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





